molecular formula C13H9Cl2N3O2 B5766244 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5766244
M. Wt: 310.13 g/mol
InChI Key: GPHZOIWXXFMMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, also known as DCPIB, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in cell volume regulation. DCPIB has been shown to have a wide range of applications in scientific research, including the study of cell physiology, cancer, and neurobiology.

Mechanism of Action

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide inhibits VRACs by binding to a specific site on the channel, thereby blocking the flow of ions through the channel. The exact mechanism of action of 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide is not fully understood, but it is thought to involve the disruption of the lipid bilayer surrounding the channel.
Biochemical and Physiological Effects
2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of VRACs, 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of other ion channels, including calcium-activated chloride channels and calcium-activated potassium channels. 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has also been shown to have anti-cancer properties, and its use has been investigated as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its potency as an inhibitor of VRACs. 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to be a highly effective inhibitor of VRACs, and its use has led to significant advances in the understanding of the role of VRACs in various physiological processes. However, one of the limitations of using 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide is its potential toxicity. 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to be toxic to some cell types at high concentrations, and its use must be carefully controlled to avoid unwanted effects.

Future Directions

There are several future directions for research involving 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide. One area of research is the development of more potent and selective inhibitors of VRACs. Another area of research is the investigation of the role of VRACs in various physiological processes, including cancer and neurobiology. Additionally, the potential use of 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide as a therapeutic agent for various diseases is an area of ongoing research. Overall, 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has the potential to be a valuable tool for scientific research and the development of new therapies for a wide range of diseases.

Synthesis Methods

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoic acid with 3-pyridinecarboxylic acid, followed by the reaction with thionyl chloride and then with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal and ammonium acetate.

Scientific Research Applications

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research as a tool to study the function of VRACs. VRACs are ion channels that play a crucial role in cell volume regulation and are involved in a wide range of physiological processes, including cell proliferation, apoptosis, and migration. 2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been shown to be a potent inhibitor of VRACs, and its use has led to significant advances in the understanding of the role of VRACs in various physiological processes.

properties

IUPAC Name

[(Z)-[amino-(2,4-dichlorophenyl)methylidene]amino] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-3-4-10(11(15)6-9)12(16)18-20-13(19)8-2-1-5-17-7-8/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZOIWXXFMMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)ON=C(C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)O/N=C(/C2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide

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